molecular formula C7H7FN2O B13211832 2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-one

2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-one

Cat. No.: B13211832
M. Wt: 154.14 g/mol
InChI Key: PHSIOSCAAVYKIQ-UHFFFAOYSA-N
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Description

2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H7FN2O. It is a fluorinated pyridine derivative, which makes it an interesting subject for various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-one typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-fluoropyridine with ethylamine under controlled conditions to introduce the amino group at the desired position . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways . The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(5-chloropyridin-3-yl)ethan-1-one
  • 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one
  • 2-Amino-1-(5-iodopyridin-3-yl)ethan-1-one

Uniqueness

Compared to its halogenated analogs, 2-Amino-1-(5-fluoropyridin-3-yl)ethan-1-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity, making it more suitable for certain applications in medicinal chemistry and material science .

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

2-amino-1-(5-fluoropyridin-3-yl)ethanone

InChI

InChI=1S/C7H7FN2O/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4H,2,9H2

InChI Key

PHSIOSCAAVYKIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C(=O)CN

Origin of Product

United States

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